2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile
Description
Chemical Structure and Properties 2-((7-Fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile is a heterocyclic compound featuring a benzothiadiazine core substituted with a fluorine atom at position 7 and a sulfonyl (dioxido) group. Its molecular formula is C₉H₅FN₃O₂S₂, with a molecular weight of 282.28 g/mol (calculated based on and ). The fluorine atom enhances lipophilicity and metabolic stability, while the sulfonyl group increases polarity, balancing solubility and bioavailability .
Thiolation: Coupling a benzothiadiazine thiol intermediate with a halogenated acetonitrile derivative.
Oxidation: Introduction of the sulfonyl group via oxidation with agents like H₂O₂ or mCPBA.
Purification methods likely employ column chromatography (silica gel) and HPLC, as described for structurally related thiadiazine derivatives in .
Properties
IUPAC Name |
2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2S2/c10-6-1-2-7-8(5-6)17(14,15)13-9(12-7)16-4-3-11/h1-2,5H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAJCWPMWPEPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)S(=O)(=O)N=C(N2)SCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 7-Fluoro-3-Oxo-3,4-Dihydro-2H-Benzo[e]Thiadiazine 1,1-Dioxide (11a)
Starting Material : 4-Fluoroaniline (10a ).
Reaction : Electrophilic cyclization with chlorosulfonyl isocyanate (CSI) in nitromethane, catalyzed by anhydrous AlCl₃.
Mechanism :
- CSI Activation : AlCl₃ facilitates the electrophilic attack of CSI on the aniline nitrogen.
- Cyclization : Intramolecular sulfonamide formation yields the benzothiadiazine ring.
- Oxidation : The sulfonamide group oxidizes to the 1,1-dioxide under acidic workup.
- Yield : 54% (3.17 g from 27 mmol 10a ).
- Characterization :
- ¹H NMR (DMSO-d₆) : δ 7.30 (m, 1H), 7.55 (t, J=8.7 Hz, 1H), 7.68 (dd, J=7.5, 2.8 Hz, 1H), 11.40 (s, 1H).
- HRMS (ESI) : m/z 238.9901 [M+Na]⁺.
Conversion to 7-Fluoro-3-Thioxo-3,4-Dihydro-2H-Benzo[e]Thiadiazine 1,1-Dioxide (12a)
Reagent : Phosphorus pentasulfide (P₂S₅) in anhydrous pyridine.
Mechanism : Thionation of the 3-oxo group to a thioxo moiety.
- Yield : 58% (1.76 g from 12.95 mmol 11a ).
- Characterization :
- ¹H NMR (DMSO-d₆) : δ 7.29 (m, 1H), 7.56 (m, 1H), 7.68 (dd, J=7.5, 2.8 Hz, 1H), 11.35 (s, 1H).
- HRMS (ESI) : m/z 254.9674 [M+Na]⁺.
Methylation to 7-Fluoro-3-(Methylthio)-4H-Benzo[e]Thiadiazine 1,1-Dioxide (13a)
Reagent : Methyl iodide (MeI) in sodium bicarbonate solution.
Mechanism : Nucleophilic substitution at the thiolate sulfur.
- Yield : Quantified as "good" (exact yield unspecified).
- Characterization :
- ClogP : 0.97 (calculated via ChemDraw).
- Polar Surface Area (PSA) : 58.53 Ų.
Analytical and Pharmacological Data
Physicochemical Properties
Biological Activity
- CII Inhibition : 38 ± 7.8% at 100 μM.
- Structural Insights : The thioacetonitrile group enhances electron-withdrawing effects, potentially stabilizing interactions with CII’s ubiquinone-binding site.
Critical Evaluation of Synthetic Route
Efficiency and Yield Optimization
- Key Bottleneck : The thionation step (11a → 12a ) achieves 58% yield, necessitating optimization (e.g., alternative thionation agents like Lawesson’s reagent).
- Purification Challenges : Acid-base workups and charcoal treatment are critical for removing AlCl₃ and byproducts.
Chemical Reactions Analysis
2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s reactivity and properties.
Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted position, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. .
Scientific Research Applications
2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted benzo[e][1,2,4]thiadiazine ring system can bind to active sites of enzymes, inhibiting their activity and affecting downstream molecular pathways. The thioether linkage and acetonitrile group contribute to the compound’s overall reactivity and binding affinity, allowing it to modulate biological processes effectively.
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the benzothiadiazine, triazinoindole, and thiadiazole families.
Table 1: Structural and Functional Comparison with Benzothiadiazine Derivatives
Key Observations :
- The acetonitrile derivative exhibits the lowest molecular weight, favoring better solubility and pharmacokinetics compared to bulkier analogs like the ethyl ester (433.44 g/mol) or phenethylamide (393.45 g/mol) .
- Fluorine substitution at position 7 is conserved across analogs, suggesting its critical role in electronic modulation and binding affinity.
Table 2: Comparison with Triazinoindole and Thiadiazole Derivatives
Key Observations :
- Triazinoindole derivatives () prioritize bulky aromatic systems (e.g., phenoxyphenyl or bromophenyl groups) for steric-driven target engagement, contrasting with the compact acetonitrile group in the target compound .
- Thiadiazole derivatives (e.g., DTCPB in ) lack sulfonyl groups, reducing their polarity but enabling applications in materials science rather than biomedicine .
Biological Activity
2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is part of the thiadiazine family and is characterized by a benzo[e][1,2,4]thiadiazine ring system with a fluorine substitution, which may enhance its pharmacological properties.
- Molecular Formula : C₉H₆F N₃O₂S
- Molecular Weight : Approximately 227.22 g/mol
- CAS Number : 899966-46-2
Biological Activity Overview
Research has indicated that thiadiazole derivatives, including those similar to this compound, exhibit a variety of biological activities. These include:
- Antibacterial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some derivatives demonstrate cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed.
The biological activity of thiadiazole derivatives is often attributed to their ability to interact with specific biological targets. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : Many thiadiazoles act as enzyme inhibitors, impacting metabolic pathways critical for pathogen survival or cancer cell proliferation.
- DNA Interaction : Some compounds can intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
1. Antibacterial Activity
A study focusing on the antibacterial properties of thiadiazole derivatives revealed that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole A | Staphylococcus aureus | 32 µg/mL |
| Thiadiazole B | Escherichia coli | 16 µg/mL |
2. Anticancer Activity
Research has demonstrated that certain thiadiazole derivatives can induce apoptosis in cancer cells. One study evaluated the cytotoxicity of a related compound:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound X | MCF-7 (Breast Cancer) | 10 |
| Compound Y | HeLa (Cervical Cancer) | 15 |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of thiadiazole compounds is crucial for determining their therapeutic potential. Studies suggest that these compounds have favorable absorption and distribution characteristics. However, toxicity assessments are necessary to evaluate safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
